2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death. It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents RIPK1 from participating in the necroptosis signaling pathway, thereby inhibiting the process of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TNFα . This effectively blocks the downstream effects of this pathway, which include inflammation and cell death .
Pharmacokinetics
In liver microsomal assay studies, the compound showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% . These properties suggest that the compound has good bioavailability and is metabolized at a moderate rate in the body .
Result of Action
The compound efficiently blocks TNFα-induced necroptosis in both human and murine cells . This results in a reduction in inflammation and cell death, which are the primary effects of necroptosis . In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
生物活性
The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-d]pyridazine core, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClN5O2 , with a molecular weight of 447.92 g/mol . The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The IUPAC name provides insight into its structural complexity, which includes a chlorophenyl group and a cyclopropyl moiety.
1. Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, derivatives containing the pyrazolo[3,4-d]pyridazine scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.125 to 8 μg/mL , demonstrating potent antibacterial effects .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | S. aureus | 0.125 |
Compound B | E. coli | 8 |
Compound C | Pseudomonas aeruginosa | 1 |
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on pyrazolo[3,4-d]pyridazine derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, some compounds have been identified as effective inhibitors of c-Met kinases, which are implicated in various cancers . The selective inhibition of these kinases could lead to reduced tumor proliferation and metastasis.
3. Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This could make it a candidate for further investigation in inflammatory disease models.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may also affect receptor-mediated signaling pathways that regulate inflammation and cell growth.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrazolo[3,4-d]pyridazine derivatives against multi-drug resistant strains, revealing significant activity comparable to standard antibiotics .
- Anticancer Activity Assessment : In preclinical trials, a derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Inflammation Model Study : In an animal model of inflammation, treatment with the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to controls .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-27(17-7-3-2-4-8-17)20(30)14-28-23(31)22-19(21(26-28)15-10-11-15)13-25-29(22)18-9-5-6-16(24)12-18/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYGMVNCKATLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。